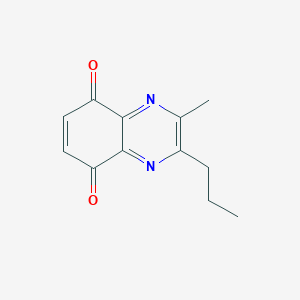![molecular formula C13H18N2Se B13813878 [4-(Dipropylamino)phenyl] selenocyanate CAS No. 22037-09-8](/img/structure/B13813878.png)
[4-(Dipropylamino)phenyl] selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dipropylamino)phenyl] selenocyanate is an organic compound with the molecular formula C13H18N2Se It is a selenocyanate derivative of dipropylaminophenyl, characterized by the presence of a selenocyanate group (-SeCN) attached to a phenyl ring substituted with a dipropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dipropylamino)phenyl] selenocyanate typically involves the reaction of 4-(dipropylamino)phenylamine with selenium cyanide (SeCN). The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically isolated by filtration, washed, and dried under vacuum.
Chemical Reactions Analysis
Types of Reactions
[4-(Dipropylamino)phenyl] selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenoethers or selenides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the selenocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenoethers or selenides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[4-(Dipropylamino)phenyl] selenocyanate has several applications in scientific research:
Properties
CAS No. |
22037-09-8 |
|---|---|
Molecular Formula |
C13H18N2Se |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
[4-(dipropylamino)phenyl] selenocyanate |
InChI |
InChI=1S/C13H18N2Se/c1-3-9-15(10-4-2)12-5-7-13(8-6-12)16-11-14/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
RROJSRCMDVCXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


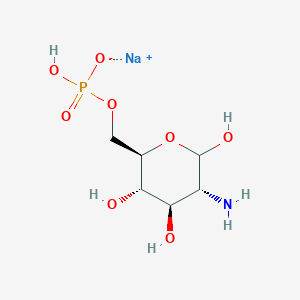
![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)


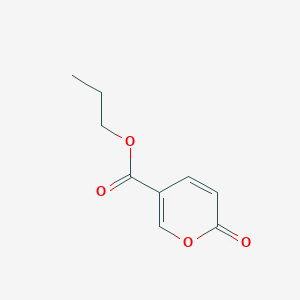
![2-(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B13813829.png)
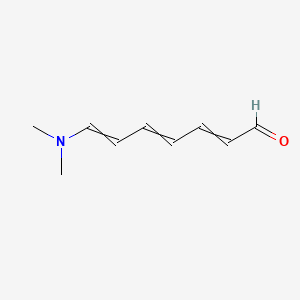
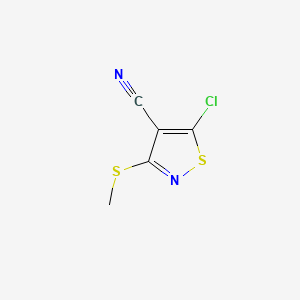
![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)

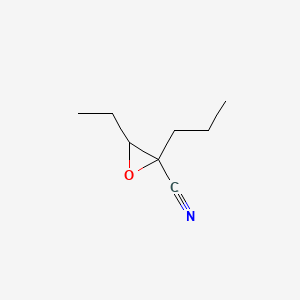
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)
![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)
